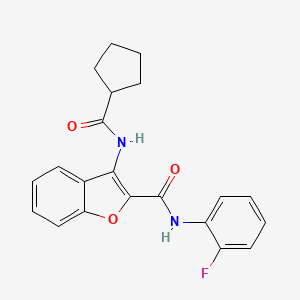
3-(cyclopentanecarboxamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(cyclopentanecarboxamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C21H19FN2O3 and its molecular weight is 366.392. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(cyclopentanecarboxamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide is a compound with significant potential in pharmacological applications, particularly due to its structural characteristics and biological activity. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.
- Molecular Formula : C21H19FN2O3
- Molecular Weight : 366.392 g/mol
- CAS Number : 847405-24-7
- Purity : Typically 95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that the compound may exhibit inhibitory effects on certain enzymes, potentially influencing metabolic pathways related to cancer and neurodegenerative diseases.
Enzyme Inhibition
Research indicates that compounds similar to this compound have shown promising results in inhibiting monoamine oxidase (MAO), particularly MAO-B, which is linked to neurodegenerative disorders such as Parkinson's disease. The selective inhibition of MAO-B can lead to increased levels of neurotransmitters like dopamine, which may alleviate symptoms associated with these conditions .
Anticancer Activity
The compound may also possess anticancer properties. Its structural analogs have been investigated for their ability to inhibit polo-like kinase 4 (PLK4), a regulator of centriole biogenesis implicated in cancer progression. Inhibition of PLK4 can lead to reduced cell proliferation in cancer cell lines, suggesting a potential therapeutic application for this compound in oncology .
Case Studies
-
MAO-B Inhibition :
- A study evaluated the structure-activity relationship (SAR) of similar compounds and found that modifications to the benzofuran structure significantly enhanced MAO-B inhibitory activity. Compounds with fluorine substitutions showed increased selectivity and potency against MAO-B compared to their non-fluorinated counterparts .
-
PLK4 Inhibition :
- In vitro assays demonstrated that compounds targeting PLK4 led to significant reductions in cell viability in several cancer cell lines. The mechanism involved centrosome removal, which triggered p53 stabilization and subsequent cell cycle arrest, highlighting a pathway through which this compound could exert its anticancer effects .
Data Table: Summary of Biological Activities
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
The compound has the following chemical structure:
- Molecular Formula : C21H19FN2O3
- Molecular Weight : 368.39 g/mol
- IUPAC Name : 3-(cyclopentanecarboxamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, research highlighted in the literature indicates that derivatives of benzofuran can inhibit tubulin polymerization, which is crucial for cancer cell division and growth. These compounds have demonstrated effectiveness against various human cancer cell lines, suggesting a pathway for developing potent anticancer agents .
Pain Management
The compound's structural similarities to known analgesics suggest potential applications in pain management. It may interact with opioid receptors or other pathways involved in pain perception, making it a candidate for further exploration in the context of analgesic drug development. The presence of the fluorine atom in its structure could enhance its potency and selectivity .
Case Studies and Research Findings
The following table summarizes key findings from various studies that have tested the efficacy of compounds related to this compound.
Propiedades
IUPAC Name |
3-(cyclopentanecarbonylamino)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3/c22-15-10-4-5-11-16(15)23-21(26)19-18(14-9-3-6-12-17(14)27-19)24-20(25)13-7-1-2-8-13/h3-6,9-13H,1-2,7-8H2,(H,23,26)(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAIVHOAWACICO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













